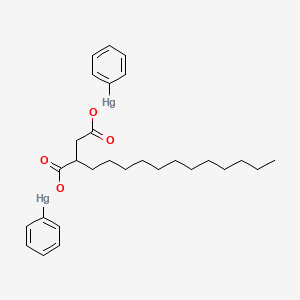
Di(phenylmercury) dodecylsuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(phenylmercury) dodecylsuccinate is a chemical compound with the molecular formula C28H38Hg2O4.
准备方法
The synthesis of Di(phenylmercury) dodecylsuccinate typically involves the reaction of phenylmercury acetate with dodecylsuccinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
Di(phenylmercury) dodecylsuccinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert this compound into other mercury compounds.
Substitution: The phenyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Di(phenylmercury) dodecylsuccinate has been explored for its applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.
Biology: Studies have investigated its potential biological effects and interactions with biological molecules.
Medicine: Research has explored its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
作用机制
The mechanism of action of Di(phenylmercury) dodecylsuccinate involves its interaction with molecular targets, primarily through the mercury atoms. These interactions can lead to the formation of complexes with biological molecules, affecting their function. The pathways involved in its mechanism of action include binding to thiol groups in proteins and enzymes, leading to inhibition or modification of their activity .
相似化合物的比较
Di(phenylmercury) dodecylsuccinate can be compared with other mercury-containing compounds, such as:
- Phenylmercury acetate
- Phenylmercury chloride
- Di(phenylmercury) succinate
These compounds share similar chemical properties due to the presence of mercury and phenyl groups but differ in their specific structures and reactivity. This compound is unique due to the presence of the dodecylsuccinate moiety, which imparts distinct chemical and physical properties .
属性
CAS 编号 |
24806-32-4 |
|---|---|
分子式 |
C28H38Hg2O4 |
分子量 |
839.8 g/mol |
IUPAC 名称 |
2-[2-oxo-2-(phenylmercuriooxy)ethyl]tetradecanoyloxy-phenylmercury |
InChI |
InChI=1S/C16H30O4.2C6H5.2Hg/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;2*1-2-4-6-5-3-1;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);2*1-5H;;/q;;;2*+1/p-2 |
InChI 键 |
MQEJYIMYBBHTMM-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCC(CC(=O)O[Hg]C1=CC=CC=C1)C(=O)O[Hg]C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)
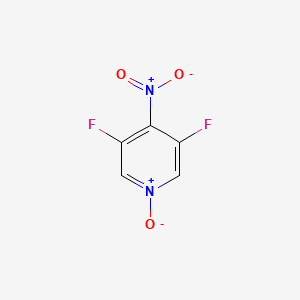
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

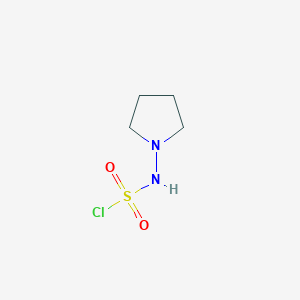

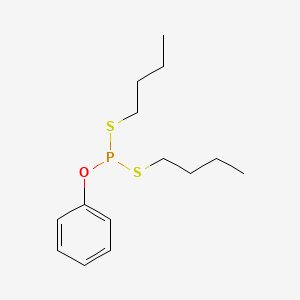
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)

![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)
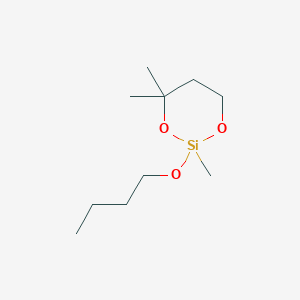
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
